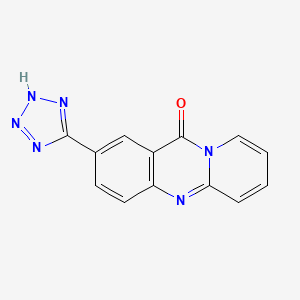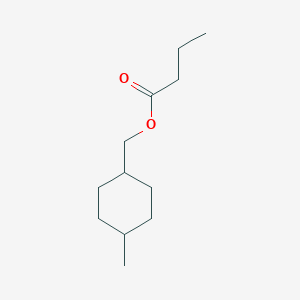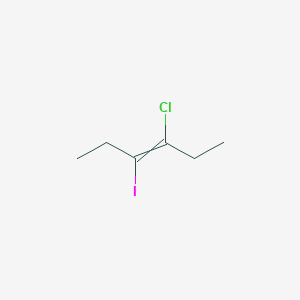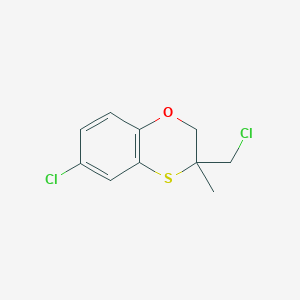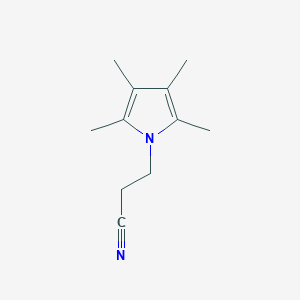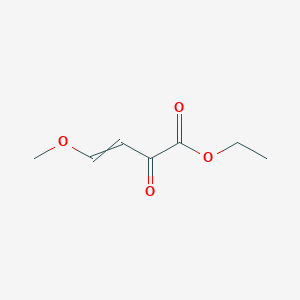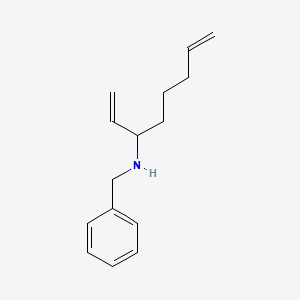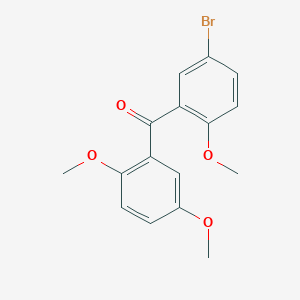
(5-Bromo-2-methoxyphenyl)(2,5-dimethoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-2-methoxyphenyl)(2,5-dimethoxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones. It is characterized by the presence of bromine and methoxy groups attached to a phenyl ring, making it a compound of interest in various chemical and pharmaceutical research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxyphenyl)(2,5-dimethoxyphenyl)methanone typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes protection of functional groups, bromination, and subsequent coupling reactions under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
(5-Bromo-2-methoxyphenyl)(2,5-dimethoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes halogenating agents such as bromine or iodine under catalytic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenyl derivatives, which are valuable intermediates in organic synthesis .
科学研究应用
(5-Bromo-2-methoxyphenyl)(2,5-dimethoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and specialty chemicals
作用机制
The mechanism by which (5-Bromo-2-methoxyphenyl)(2,5-dimethoxyphenyl)methanone exerts its effects involves interaction with specific molecular targets. It may act as an agonist or antagonist at various receptor sites, influencing biochemical pathways and cellular responses. The exact molecular targets and pathways are subjects of ongoing research .
相似化合物的比较
Similar Compounds
2,5-Dimethoxy-4-bromoamphetamine (DOB): A compound with similar structural features but different pharmacological properties.
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): Known for its psychoactive effects and used in research on serotonin receptors.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with structural similarities.
Uniqueness
(5-Bromo-2-methoxyphenyl)(2,5-dimethoxyphenyl)methanone stands out due to its unique combination of bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. Its versatility in synthetic applications and potential therapeutic uses make it a compound of significant interest in various research domains .
属性
CAS 编号 |
65193-12-6 |
|---|---|
分子式 |
C16H15BrO4 |
分子量 |
351.19 g/mol |
IUPAC 名称 |
(5-bromo-2-methoxyphenyl)-(2,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H15BrO4/c1-19-11-5-7-15(21-3)13(9-11)16(18)12-8-10(17)4-6-14(12)20-2/h4-9H,1-3H3 |
InChI 键 |
ZIUCECTWTDEAAM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=C(C=CC(=C2)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


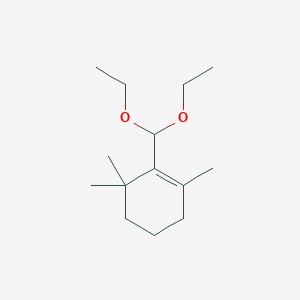

![1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene](/img/structure/B14497718.png)
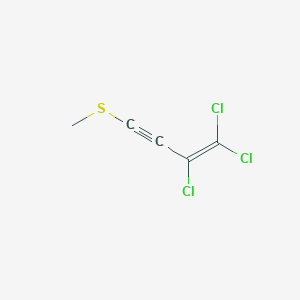
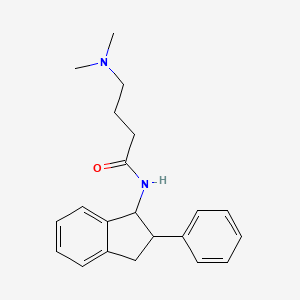
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
